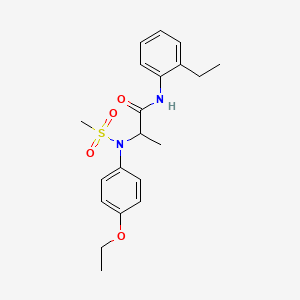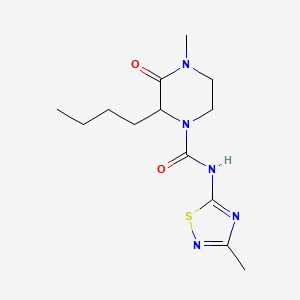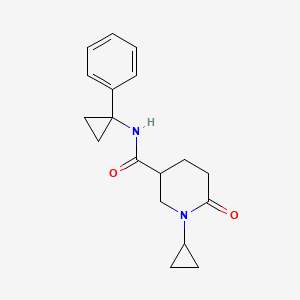
N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that around 7-10% of the population worldwide suffers from neuropathic pain. EMA-401 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of neuropathic pain.
Wirkmechanismus
N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide acts by selectively blocking the angiotensin II type 2 receptor (AT2R) in the nervous system. AT2R is a G protein-coupled receptor that is expressed in various regions of the nervous system, including the dorsal root ganglia, spinal cord, and brain. Activation of AT2R has been shown to reduce pain behavior in animal models of neuropathic pain. This compound has been shown to selectively block the AT2R without affecting the angiotensin II type 1 receptor (AT1R), which is responsible for the vasoconstrictive effects of angiotensin II.
Biochemical and physiological effects:
This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord and dorsal root ganglia, which are involved in the development and maintenance of neuropathic pain. This compound has also been shown to reduce the expression of pain-related genes in the dorsal root ganglia and spinal cord. In addition, this compound has been shown to improve nerve conduction velocity and reduce nerve damage in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its specificity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to be well-tolerated in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide and related compounds. One area of research is the development of more potent and selective AT2R antagonists. Another area of research is the investigation of the role of the renin-angiotensin system in neuropathic pain and the potential for targeting other components of this system for the treatment of neuropathic pain. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in patients with neuropathic pain.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied in preclinical models of neuropathic pain. In animal studies, this compound has been shown to reduce pain behavior in various models of neuropathic pain, including spinal nerve ligation, chronic constriction injury, and diabetic neuropathy. This compound has also been shown to be effective in reducing pain behavior in models of chemotherapy-induced peripheral neuropathy.
Eigenschaften
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-16-9-7-8-10-19(16)21-20(23)15(3)22(27(4,24)25)17-11-13-18(14-12-17)26-6-2/h7-15H,5-6H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRUYAECSYQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide](/img/structure/B3974104.png)


![2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3974109.png)




![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3974131.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3974168.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)

![1-(2-fluorophenyl)-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974193.png)